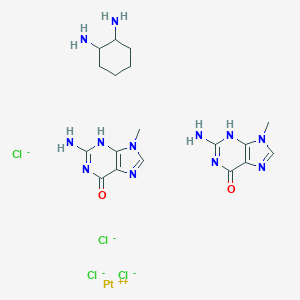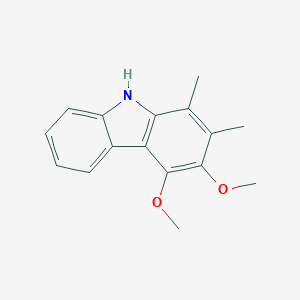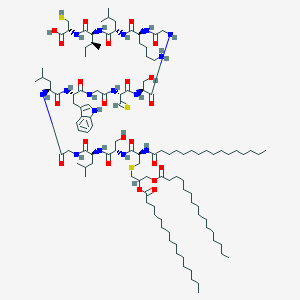
Dach-mgua-Cl-Pt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is a complex organometallic compound that features a platinum center coordinated with cyclohexyldiamine and 9-methylguanosine ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride typically involves the reaction of platinum(IV) chloride with cyclohexyldiamine and 9-methylguanosine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the platinum complex. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as filtration and drying to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride undergoes various types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the platinum center.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions involving Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the platinum complex.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new platinum complexes with different ligands.
科学研究应用
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the coordination chemistry of platinum complexes and their reactivity.
Biology: It is investigated for its interactions with biological molecules, such as DNA and proteins, to understand its potential biological effects.
Medicine: The compound is explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride involves its interaction with cellular components, particularly DNA. The platinum center forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The compound’s ability to target specific molecular pathways makes it a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with improved side effect profiles compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is unique due to its specific ligand coordination, which may offer distinct biological and chemical properties compared to other platinum-based compounds. Its potential for targeted anticancer therapy and reduced side effects makes it a valuable addition to the family of platinum-based drugs.
属性
CAS 编号 |
118574-25-7 |
|---|---|
分子式 |
C18H28Cl4N12O2Pt-2 |
分子量 |
781.4 g/mol |
IUPAC 名称 |
2-amino-9-methyl-1H-purin-6-one;cyclohexane-1,2-diamine;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C6H7N5O.C6H14N2.4ClH.Pt/c2*1-11-2-8-3-4(11)9-6(7)10-5(3)12;7-5-3-1-2-4-6(5)8;;;;;/h2*2H,1H3,(H3,7,9,10,12);5-6H,1-4,7-8H2;4*1H;/q;;;;;;;+2/p-4 |
InChI 键 |
RZWHFCZVVQQZOV-UHFFFAOYSA-J |
SMILES |
CN1C=NC2=C1N=C(NC2=O)N.CN1C=NC2=C1N=C(NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
手性 SMILES |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
规范 SMILES |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)


![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)







